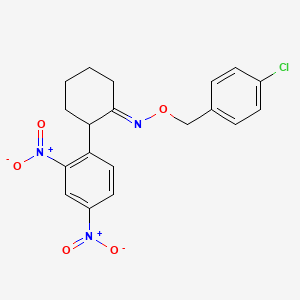

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime

Description

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2/b21-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXJTNNYJDQXBU-DYTRJAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OCC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime involves several steps. One common method includes the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine to form cyclohexanone 2,4-dinitrophenylhydrazone . This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the final oxime product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxime derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, leading to the formation of various substituted derivatives

Common reagents used in these reactions include hydroxide ions, cationic micelles, and non-ionic micelles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime has several scientific research applications:

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime involves the cleavage of the N-O bond in the oxime group. This reaction is influenced by the presence of surfactants, which can accelerate the reaction by forming micelles . The molecular targets and pathways involved in the compound’s effects are primarily related to its ability to undergo nucleophilic addition-elimination reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

2-(2,4-Dinitrophenyl)cyclohexanone O-(4-Fluorobenzyl)oxime

- Molecular Formula : C₁₉H₁₆FN₃O₄

- Molecular Weight : 387.37 g/mol

- Key Differences : The 4-fluorobenzyl group replaces chlorine with fluorine, reducing steric hindrance and altering electronic properties due to fluorine’s higher electronegativity. This may enhance solubility in polar solvents compared to the chloro analog .

2-(2,4-Dinitrophenyl)cyclohexanone O-(2,4-Dichlorobenzyl)oxime

- Example: 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS 338749-00-1)

Variations in the Oxime-Linked Aromatic Core

3,5-Dibromo-4-Hydroxybenzaldehyde O-(2,4-Dinitrophenyl)oxime (Bromofenoxim)

- Molecular Formula : C₁₃H₈Br₂N₄O₅

- Applications: Registered as an insecticide (ISO: bromofenoxim), leveraging the dinitrophenyl group’s reactivity and bromine’s hydrophobic character for pest control .

- Comparison: Unlike the target compound, bromofenoxim replaces the cyclohexanone with a benzaldehyde core, which may reduce conformational flexibility but enhance photostability .

Coordination Chemistry Analogs

Fe(II) Complex with 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol

- Structure : Octahedral Fe(II) complex with a Schiff base ligand derived from a dinitrophenyl-hydrazine backbone.

- Key Data: Magnetic moment: ~1.73 BM (indicative of one unpaired electron). Conductivity: Non-electrolytic in solution.

- Comparison: The target compound’s oxime group could similarly coordinate metal ions, but its cyclohexanone backbone may impose distinct steric constraints compared to the planar hydrazine-based ligand .

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : The 2,4-dinitrophenyl group in the target compound likely enhances electrophilicity, making it reactive toward nucleophiles or metal centers. Chlorine in the benzyl group may further stabilize charge transfer complexes .

- Biological Activity: Bromofenoxim’s pesticidal use suggests that the target compound’s nitro and halogen substituents could confer similar bioactivity, though this requires experimental validation .

- Coordination Potential: The oxime group’s ability to bind metals (as seen in the Fe(II) complex ) implies applications in catalysis or material science for the target compound.

Biological Activity

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime (CAS No. 691858-01-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H18ClN3O5

- Molecular Weight : 403.82 g/mol

- Structural Features : The compound features a cyclohexanone core, a 2,4-dinitrophenyl group, and an O-(4-chlorobenzyl)oxime moiety. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 691858-01-2 |

| Molecular Formula | C19H18ClN3O5 |

| Molecular Weight | 403.82 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on bacterial proteins, potentially leading to inhibition of essential enzymatic functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through similar mechanisms of action as observed in antimicrobial activity. The dinitrophenyl group enhances the compound's reactivity towards specific biological targets within cancer cells.

The proposed mechanism of action for this compound involves:

- Covalent Bond Formation : The compound interacts with nucleophilic sites on proteins and enzymes.

- Enzyme Inhibition : This interaction may lead to the inhibition or modification of enzyme activities crucial for microbial survival or cancer cell growth.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effectiveness of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The cytotoxic effects were measured using standard assays.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

Research Implications

The findings suggest that this compound could serve as a lead compound in drug development for both antimicrobial and anticancer therapies. Its unique structural features provide a basis for further modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Question

- Crystallinity : The planar 4-chlorobenzyl group promotes π-π stacking, enhancing crystal lattice stability (confirmed by X-ray diffraction in analogs) .

- Solubility : Low solubility in water (<0.1 mg/mL) but high solubility in chloroform or DMSO due to hydrophobic and aromatic interactions .

Applications : - Adjust co-solvents (e.g., DMSO-water mixtures) for biological assays requiring aqueous compatibility .

What safety protocols are critical when handling nitroaromatic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.